Methyl 5-fluoroindoline-6-carboxylate
Description
Methyl 5-fluoroindoline-6-carboxylate is a fluorinated indoline derivative featuring a fluorine atom at position 5 and a methyl ester group at position 6 of the indoline scaffold. The fluorine atom enhances electronegativity and bioavailability, while the ester group facilitates prodrug strategies or modulates solubility .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 5-fluoro-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3 |
InChI Key |
YZYMGAGAUQYBIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CCNC2=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-fluoroindoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Methyl 5-fluoroindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Methyl 5-fluoroindoline-6-carboxylate has shown promising results in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, molecular docking studies have confirmed its binding affinity to tubulin, which is crucial for cancer cell division and growth. In vivo studies demonstrated that derivatives of this compound could suppress tumor growth effectively, outperforming standard treatments like Taxol in certain cases .
Antimicrobial Properties
The compound also displays antimicrobial activity, making it a candidate for developing new antibiotics. Its fluorinated structure enhances lipophilicity and metabolic stability, which are desirable properties for antimicrobial agents. Studies have shown that derivatives can inhibit various bacterial strains, highlighting their potential as effective treatments against resistant pathogens .
Synthetic Chemistry
Building Block for Complex Molecules
this compound serves as an essential building block in synthetic chemistry. It can undergo various chemical reactions, including oxidation and substitution, to yield more complex molecules used in pharmaceuticals and agrochemicals. The ability to modify the indoline core allows chemists to explore a range of derivatives with tailored biological activities .
Biological Interaction Studies
Binding Affinity Studies
Research has focused on the interaction of this compound with various biological targets. These studies typically involve assessing its binding affinity to enzymes and receptors relevant in disease pathways. The specific fluorination pattern enhances its interaction profiles compared to non-fluorinated analogs, leading to increased potency in biological assays .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-fluoroindoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related indole/indoline esters with substituent variations (positions, halogens, and functional groups):
Key Observations :
- Indoline vs.
- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability relative to bulkier chlorine substituents, which may enhance steric hindrance in binding pockets .
- Ester Position : The methyl ester at position 6 (vs. 2 in many analogs) alters electronic distribution and solubility, impacting drug-likeness parameters like logP .

Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
- Melting Points : Methyl esters of indole derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) exhibit melting points around 199–201°C , suggesting similar thermal stability for Methyl 5-fluoroindoline-6-carboxylate.
- Lipophilicity : Fluorine at position 5 likely reduces logP compared to chlorine-substituted analogs, enhancing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

